![molecular formula C27H30NO3PS2 B14409733 (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate CAS No. 85082-15-1](/img/structure/B14409733.png)
(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate is a chemical compound known for its unique structure and properties. It contains a spirocyclic framework with sulfur atoms and a triphenylphosphonium group, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate typically involves the reaction of 1,5-dithiaspiro[5.5]undecane with triphenylphosphine in the presence of a suitable oxidizing agent. The reaction conditions often include solvents like dichloromethane or acetonitrile, and the process is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the spirocyclic framework can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The triphenylphosphonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur species
Substitution: Various substituted phosphonium salts
Wissenschaftliche Forschungsanwendungen
(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate involves its interaction with molecular targets through its sulfur and phosphonium groups. These interactions can lead to the modulation of various biochemical pathways, including oxidative stress response and enzyme inhibition. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide
- 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives
Comparison
Compared to similar compounds, (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate is unique due to its nitrate counterion, which can influence its reactivity and solubility. Additionally, the presence of the spirocyclic sulfur framework provides distinct chemical properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
85082-15-1 |
|---|---|
Molekularformel |
C27H30NO3PS2 |
Molekulargewicht |
511.6 g/mol |
IUPAC-Name |
1,5-dithiaspiro[5.5]undecan-10-yl(triphenyl)phosphanium;nitrate |
InChI |
InChI=1S/C27H30PS2.NO3/c1-4-12-23(13-5-1)28(24-14-6-2-7-15-24,25-16-8-3-9-17-25)26-18-10-19-27(22-26)29-20-11-21-30-27;2-1(3)4/h1-9,12-17,26H,10-11,18-22H2;/q+1;-1 |
InChI-Schlüssel |
PASFRLKYJBQHTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC2(C1)SCCCS2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


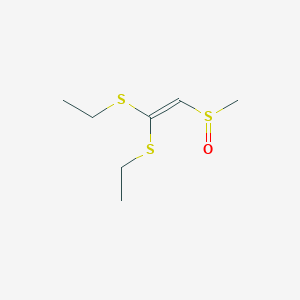
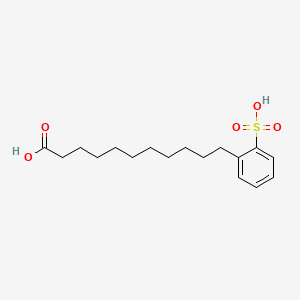

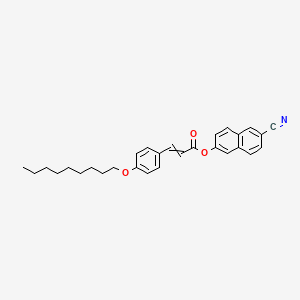

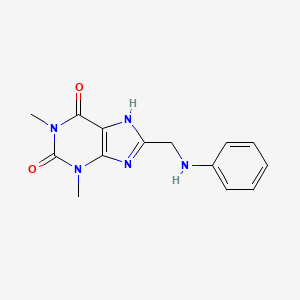
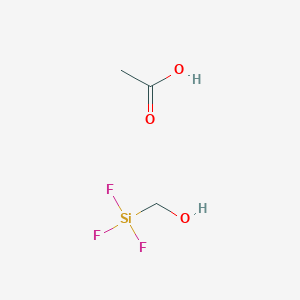
![Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14409738.png)
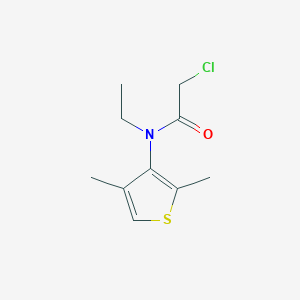
![1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B14409749.png)
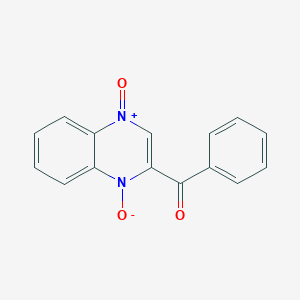
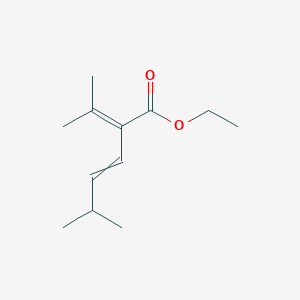
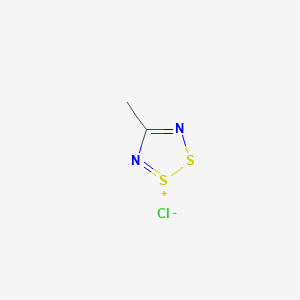
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14409771.png)
